molecular formula C4H5Br2ClO B1335244 2,4-Dibromobutyryl chloride CAS No. 82820-87-9

2,4-Dibromobutyryl chloride

Cat. No.: B1335244
CAS No.: 82820-87-9
M. Wt: 264.34 g/mol
InChI Key: WYZLYWUZERABRL-UHFFFAOYSA-N
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Description

2,4-Dibromobutyryl chloride: is an organic compound with the molecular formula C4H5Br2ClO . It is a clear, pale yellow oil with a density of 2.00 g/mL at 20°C and a boiling point of 84-87°C at 8 Torr . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4-Dibromobutyryl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2,4-Dibromobutyryl chloride is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

Biochemical Analysis

Biochemical Properties

2,4-Dibromobutyryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of anti-inflammatory and analgesic agents . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are known for their anti-inflammatory properties . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on the enzymes and proteins, leading to the formation of stable complexes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions at the molecular level result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and alterations in cellular function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and even cell death . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can affect metabolic flux and alter the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its hydrophobicity and ability to form covalent bonds with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its biochemical effects . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,4-Dibromobutyryl chloride can be synthesized through the bromination of butyryl chloride. The reaction typically involves the addition of bromine to butyryl chloride in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyryl chloride molecule .

Industrial Production Methods:

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

2,4-Dibromobutyryl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2,4-dibromobutyramides, 2,4-dibromobutyl ethers, and 2,4-dibromobutyl thiols are formed.

    Reduction Product: 2,4-Dibromobutyric acid.

    Hydrolysis Product: 2,4-Dibromobutyric acid and hydrochloric acid.

Mechanism of Action

The mechanism of action of 2,4-dibromobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

  • 2,4-Dibromobutyric acid
  • 2,4-Dibromobutanoyl chloride
  • 2,4-Dibromobutylamine
  • 2,4-Dibromobutyl alcohol

Comparison:

2,4-Dibromobutyryl chloride is unique due to its reactivity as an acylating agent, making it valuable in organic synthesis. Compared to 2,4-dibromobutyric acid, it is more reactive and can form a wider range of derivatives. Its chloride group makes it more versatile in substitution reactions compared to 2,4-dibromobutylamine and 2,4-dibromobutyl alcohol .

Properties

IUPAC Name

2,4-dibromobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLYWUZERABRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403002
Record name 2,4-Dibromobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-87-9
Record name 2,4-Dibromobutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82820-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromobutyryl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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